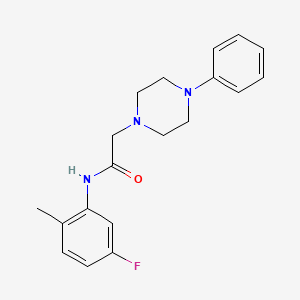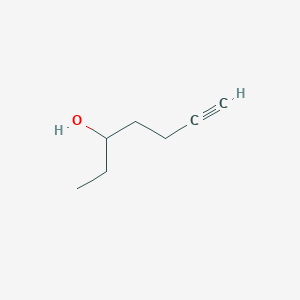
Hept-6-yn-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hept-6-yn-3-ol is a compound that is part of a broader class of organic molecules that can be synthesized and modified for various applications. The compound's structure includes a heptane backbone with a triple bond (yne) and a hydroxyl group (ol), indicating its potential for further chemical reactions and modifications.
Synthesis Analysis
The synthesis of compounds related to this compound involves several strategies. For instance, the synthesis of 6-methyl-2-nitro-1-phenyl-hept-4-en-3-ol was achieved using a LiAlH4 catalyzed nitroaldol reaction, which is a method for forming carbon-carbon bonds . Another approach for synthesizing related compounds is the Au(I)-catalyzed cycloisomerization reaction, which can produce bicyclo[3.2.0]hept-6-en-2-ones from amide- or ester-tethered 1,6-enynes . Additionally, the stereoselective total synthesis of a naturally occurring diarylheptanoid, which shares a similar heptane backbone, was accomplished through Wittig olefination and other key steps .
Molecular Structure Analysis
The molecular structure of this compound and its analogs can be characterized using various spectroscopic techniques. For example, the structure of 6-methyl-2-nitro-1-phenyl-hept-4-en-3-ol was elucidated using 1H-NMR, 13C-NMR, MS, IR, and elemental analysis . The configuration of chiral centers in related compounds has been determined by X-ray analysis, which is crucial for understanding the stereochemistry and reactivity of these molecules .
Chemical Reactions Analysis
This compound and its derivatives can undergo a variety of chemical reactions. The autoxidation of hept-3-yne, a related compound, results in products like heptane-3,4-dione and various acids, indicating the reactivity of the triple bond with molecular oxygen . The synthesis of HEPT analogs, which are structurally related to this compound, involves modifications of the N-1 side chain and has shown significant anti-HIV activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives are influenced by their molecular structure. For instance, the presence of a triple bond and a hydroxyl group in the molecule can affect its polarity, solubility, and reactivity. The anti-HIV activity of HEPT analogs suggests that the modification of the hydroxy group and the rigidity of the side chain can significantly impact the biological activity of these compounds . The autoxidation study of hept-3-yne provides insights into the stability and reactivity of the triple bond in the presence of oxygen .
Aplicaciones Científicas De Investigación
HIV-1 Inhibition
Hept-6-yn-3-ol derivatives, specifically 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT), have been identified as potent inhibitors of human immunodeficiency virus type 1 (HIV-1). These compounds exhibit selective inhibition of HIV-1 replication in various cell cultures, including T4 cells, peripheral blood lymphocytes, and macrophages, without significantly impacting other retroviruses like HIV-2. This selectivity and effectiveness make HEPT derivatives a subject of ongoing research in the treatment of HIV-1 infections (Baba et al., 1989).
Molecular Modeling and QSAR Analysis
Quantitative structure-activity relationship (QSAR) studies using neural networks have been applied to HEPT derivatives. These studies aim to understand the relationship between the molecular structure of HEPT compounds and their anti-HIV activity. This approach is crucial for designing new compounds with improved efficacy against HIV-1 (Douali, Villemin & Cherqaoui, 2003).
Structural Modifications and SAR
Research on HEPT derivatives has led to the development of compounds with broad-resistance spectra and optimal pharmacokinetic profiles. Structural modifications of HEPT have been extensively explored, revealing insights into the binding mode of these inhibitors and the action mechanism of non-nucleoside reverse transcriptase inhibitors (NNRTIs). This research has significantly contributed to the design of novel NNRTIs (Chen et al., 2012).
Synergistic Inhibition with Other Agents
Combining HEPT with other antiviral agents like recombinant alpha interferon (IFN-alpha) has shown synergistic effects in inhibiting HIV-1 replication. This suggests the potential for combination therapies in treating HIV-1 infections, which could improve efficacy and reduce drug resistance (Ito et al., 1991).
Conformational Study of HEPT
Investigations into the conformation of HEPT, particularly through semiempirical and ab initio methods, provide important insights into its structure in solution and when bound to HIV-1 reverse transcriptase. Understanding these conformations aids in the design of more effective inhibitors (Lawtrakul et al., 1999).
Total Synthesis and Biological Study
The total synthesis of marine natural brominated polyunsaturated lipids like xestospongenyne, derived from hept-6-yn-1-ol, shows potential for pancreatic lipase inhibitory activity, which has implications for anti-obesity drugs (Gong et al., 2015).
Safety and Hazards
Propiedades
IUPAC Name |
hept-6-yn-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-3-5-6-7(8)4-2/h1,7-8H,4-6H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOKKLYNRILHHCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCC#C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

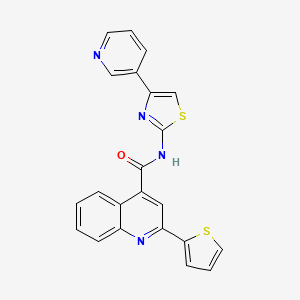

![1-[4-(Hydroxymethyl)-3-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2552741.png)
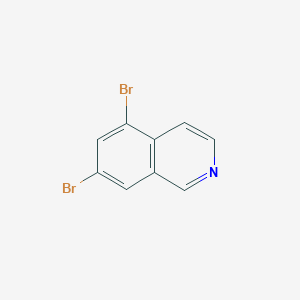
![2,4,5-trifluoro-3-methoxy-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide](/img/structure/B2552743.png)
![3-(1-(isoquinoline-1-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2552747.png)
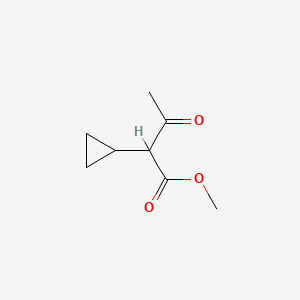
![1-[(2-fluorophenyl)methoxy]-N-(3-methoxyphenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2552750.png)
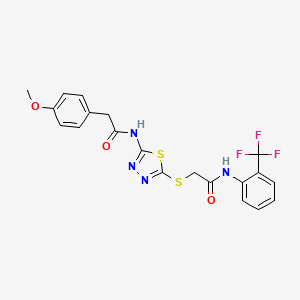
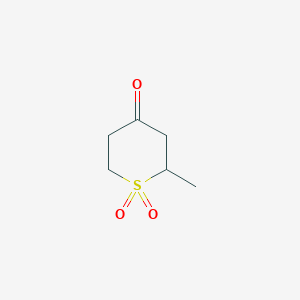
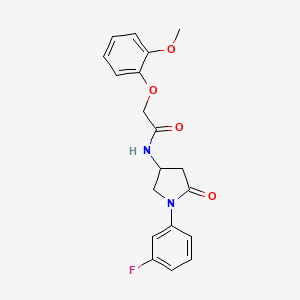
![2-cyano-N-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2552754.png)

